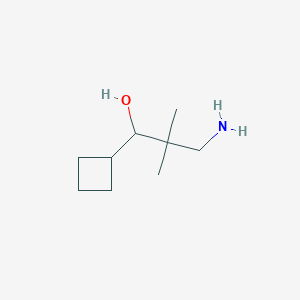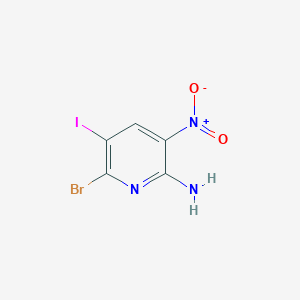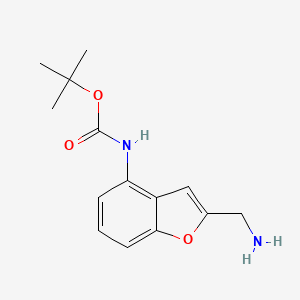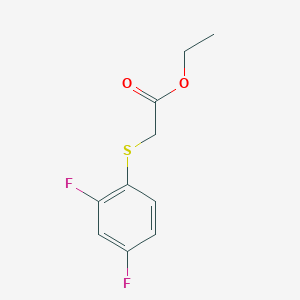![molecular formula C10H9NO2S B13148565 Methyl benzo[b]thiophen-3-ylcarbamate](/img/structure/B13148565.png)
Methyl benzo[b]thiophen-3-ylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl benzo[b]thiophen-3-ylcarbamate is a heterocyclic compound that contains a thiophene ring fused to a benzene ring, with a carbamate group attached at the 3-position of the thiophene ring
準備方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing benzo[b]thiophenes is the palladium-catalyzed Sonogashira cross-coupling reaction between 2-iodothiophenol and phenylacetylene . This reaction proceeds under mild conditions and provides good yields of the desired product.
Industrial Production Methods
Industrial production of methyl benzo[b]thiophen-3-ylcarbamate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Methyl benzo[b]thiophen-3-ylcarbamate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbamate group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzo[b]thiophenes.
科学的研究の応用
Methyl benzo[b]thiophen-3-ylcarbamate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound can be used as a probe to study biological processes and interactions, particularly those involving sulfur-containing heterocycles.
Medicine: It has potential as a pharmacophore in the design of new drugs, particularly those targeting specific enzymes or receptors.
Industry: The compound can be used in the development of new materials, such as organic semiconductors and light-emitting diodes.
作用機序
The mechanism of action of methyl benzo[b]thiophen-3-ylcarbamate depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The carbamate group can form hydrogen bonds with amino acid residues in the active site of enzymes, while the benzo[b]thiophene core can engage in π-π interactions with aromatic residues.
類似化合物との比較
Similar Compounds
Benzo[b]thiophene: Lacks the carbamate group but shares the thiophene-benzene fused ring structure.
Thiophene: Contains only the thiophene ring without the benzene fusion or carbamate group.
Carbamate derivatives: Compounds with different substituents on the carbamate group.
Uniqueness
Methyl benzo[b]thiophen-3-ylcarbamate is unique due to the presence of both the benzo[b]thiophene core and the carbamate group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C10H9NO2S |
|---|---|
分子量 |
207.25 g/mol |
IUPAC名 |
methyl N-(1-benzothiophen-3-yl)carbamate |
InChI |
InChI=1S/C10H9NO2S/c1-13-10(12)11-8-6-14-9-5-3-2-4-7(8)9/h2-6H,1H3,(H,11,12) |
InChIキー |
CTGUAFFTJFRMKF-UHFFFAOYSA-N |
正規SMILES |
COC(=O)NC1=CSC2=CC=CC=C21 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,5-Dihexyl-3,7-dihydropyrrolo[2,3-f]indole-2,6-dione](/img/structure/B13148494.png)
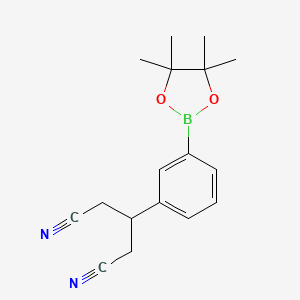

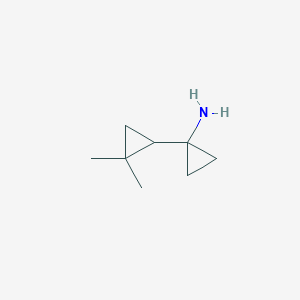
![9-Benzyl-3-hydrazinyl-9-azabicyclo[3.3.1]nonane](/img/structure/B13148505.png)

![Benzoicacid,4-[(1Z)-2-bromoethenyl]-,methylester](/img/structure/B13148521.png)

